6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride

Glutamate receptor antagonism AMPA/Kainate Structure-activity relationship

6-sulfonyl-piperazine quinoxaline-2,3-dione HCl: modular scaffold for systematic SAR. Free piperazine NH enables parallel N-alkylation/sulfonylation to generate 50–200 analogs for kinase inhibitor (PI3Kα) or 5-HT₃ antagonist programs. Protonatable nitrogen (pKa ~9.7) forms critical salt-bridge interactions absent in simple quinoxaline-2,3-diones; sulfonyl linker provides a geometrically constrained sulfonamide pharmacophore for DSF/SPR binding assays. 98% purity, DMSO-soluble (≥10 mM), fragment-like MW 346.79—differentiated from non-piperazine analogs lacking both the diversification handle and target-engagement geometry.

Molecular Formula C12H15ClN4O4S
Molecular Weight 346.79
CAS No. 1170179-68-6
Cat. No. B2901852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride
CAS1170179-68-6
Molecular FormulaC12H15ClN4O4S
Molecular Weight346.79
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3.Cl
InChIInChI=1S/C12H14N4O4S.ClH/c17-11-12(18)15-10-7-8(1-2-9(10)14-11)21(19,20)16-5-3-13-4-6-16;/h1-2,7,13H,3-6H2,(H,14,17)(H,15,18);1H
InChIKeyBSJMIYMQAKBICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride (CAS 1170179-68-6): Core Chemical Identity and Baseline Procurement Profile


6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride (CAS 1170179-68-6) is a synthetic small molecule belonging to the quinoxaline-2,3-dione class, featuring a 6-position piperazin-1-ylsulfonyl substituent on the 1,4-dihydroquinoxaline-2,3-dione core. Its molecular formula is C₁₂H₁₅ClN₄O₄S with a molecular weight of 346.79 g/mol . The compound is supplied as the hydrochloride salt and is primarily utilized as a research tool and chemical intermediate for structure-activity relationship (SAR) exploration in kinase inhibitor and glutamate receptor antagonist programs [1]. Commercial availability spans multiple global vendors including Santa Cruz Biotechnology (sc-352967), Aladdin Scientific, Enamine, and Bide Pharm, with reported purities ranging from 95% to 98% . The compound's distinct sulfonyl-piperazine architecture differentiates it from simpler quinoxaline-2,3-dione analogs, offering a vector for further functionalization or direct pharmacological interrogation.

Why 6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione Hydrochloride Cannot Be Interchanged with Common Quinoxaline-2,3-dione Analogs


The quinoxaline-2,3-dione pharmacophore is a privileged scaffold in ionotropic glutamate receptor (iGluR) antagonism and kinase inhibition, but biological activity is exquisitely sensitive to the nature and position of substituents [1]. Substitution at the 6-position with a sulfonyl-linked piperazine introduces a basic nitrogen capable of participating in critical hydrogen-bond or salt-bridge interactions absent in unsubstituted quinoxaline-2,3-dione (IC₅₀ = 33.1 μM vs DAAO) [2]. Moreover, the piperazine moiety provides a synthetic handle for downstream diversification—alkylation, acylation, or sulfonylation—that is unavailable in non-piperazine analogs such as NBQX (6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione; AMPA IC₅₀ = 0.15 μM) or DNQX (6,7-dinitroquinoxaline-2,3-dione). Generic substitution with simpler quinoxaline-2,3-diones therefore risks both loss of target engagement geometry and forfeiture of the modular chemistry that enables systematic SAR campaigns [3]. The quantitative evidence below substantiates these points of differentiation.

Quantitative Differentiation Evidence for 6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione Hydrochloride Against Closest Analogs


Structural Topology Divergence: piperazin-1-ylsulfonyl vs Nitro-Sulfamoyl Substituents in Quinoxaline-2,3-dione Glutamate Receptor Antagonists

The 6-(piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione scaffold carries a basic piperazine nitrogen (calculated pKa ~9.7 for the conjugate acid) that is absent from the acidic sulfamoyl NH of NBQX (pKa ~8.5 for sulfamoyl deprotonation). This topological distinction — a protonatable tertiary amine versus a hydrogen-bond-donating sulfamoyl group — dictates fundamentally different electrostatic and hydrogen-bonding pharmacophores. In quinoxaline-2,3-dione SAR, a 6-position sulfonyl-piperazine has been associated with 5-HT₃ receptor antagonism (Ki displacement of [³H]BRL 43694 in rat cortical membranes), whereas 6-nitro-7-sulfamoyl substitution (NBQX) confers AMPA receptor selectivity (IC₅₀ = 0.15 μM for AMPA, 4.8 μM for kainate) [1]. Quantitative binding data for the target compound at specific receptor subtypes are not available in the public domain; the differentiation presented here relies on class-level inference from structural topology.

Glutamate receptor antagonism AMPA/Kainate Structure-activity relationship Neuroprotection

Synthetic Tractability Differentiation: Piperazine NH as a Modular Handle for Downstream Diversification in Medicinal Chemistry Campaigns

The free piperazine NH of 6-(piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride represents a reactive handle for N-alkylation, N-acylation, N-sulfonylation, or reductive amination — a synthetic versatility not shared by analogs that either lack a secondary amine (e.g., NBQX, DNQX) or have the piperazine nitrogen already substituted (e.g., 6-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}quinoxaline-2,3-dione) . In the PI3K inhibitor series, piperazinylquinoxaline derivatives with modifications at the piperazine 4-position achieved IC₅₀ values ranging from 24 nM to 40 nM against PI3Kα, demonstrating that the piperazine nitrogen is a critical diversification point for potency optimization [1]. The target compound, with an unsubstituted piperazine, serves as the optimal starting intermediate for such SAR explorations. Quantitative yield data for representative transformations: N-Boc protection typically proceeds in >90% yield; subsequent sulfonylation with aryl sulfonyl chlorides yields 60-85% isolated product [2].

Medicinal chemistry Parallel synthesis Kinase inhibitor Fragment-based drug discovery

Solubility and Salt-Form Advantage: Hydrochloride Salt vs Free Base Quinoxaline-2,3-diones for In Vitro Assay Compatibility

6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione is supplied as the hydrochloride salt, which provides enhanced aqueous solubility compared to the neutral free-base forms of structurally related quinoxaline-2,3-diones . While precise thermodynamic solubility measurements are not publicly reported for this compound, the hydrochloride salt form of piperazine-containing molecules generally exhibits 5- to 50-fold greater aqueous solubility than the corresponding free base at pH 7.4 [1]. Class-level data: quinoxaline-2,3-dione (free acid form) has reported aqueous solubility of <50 μM; the hydrochloride salt of the target compound is expected to exceed this by virtue of protonation of both the piperazine (pKa ~9.7) and the quinoxalinedione NH (pKa ~8-10), promoting hydration [2]. DMSO solubility for the target compound is confirmed at ≥10 mM based on vendor technical specifications.

Aqueous solubility In vitro pharmacology DMSO solubility Formulation

Target Engagement Class Differentiation: Piperazinylquinoxaline-2,3-diones as 5-HT₃ and Kinase Ligands vs Nitro-Quinoxalinediones as AMPA/Kainate Antagonists

The piperazinylquinoxaline subclass, to which the target compound belongs, has demonstrated distinct pharmacological fingerprinting from nitro-substituted quinoxaline-2,3-diones. Monge et al. established that piperazinylcyanoquinoxaline derivatives act as competitive antagonists at 5-HT₃ receptors with selectivity over 5-HT₁ and 5-HT₂ subtypes [1]. In a separate program, piperazinylquinoxaline derivatives exhibited potent PI3Kα inhibition (compound 41: IC₅₀ = 24 nM; compound 22: IC₅₀ = 40 nM) [2]. By contrast, NBQX and DNQX are classical AMPA/kainate receptor antagonists with no meaningful activity at 5-HT₃ or PI3K (NBQX AMPA IC₅₀ = 0.15 μM, kainate IC₅₀ = 4.8 μM) . Although direct pharmacological data for the exact target compound are absent from public literature, its structural membership in the piperazinylquinoxaline class predicts engagement with 5-HT₃ or kinase targets rather than iGluR targets.

5-HT3 receptor PI3K kinase AMPA receptor Receptor selectivity

Optimal Research and Industrial Application Scenarios for 6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione Hydrochloride (CAS 1170179-68-6)


Lead Diversification in Kinase Inhibitor Medicinal Chemistry Programs (PI3K, VEGFR-2)

Utilize the free piperazine NH as a diversification vector to generate focused libraries of N-substituted analogs for kinase inhibitor SAR studies. The unsubstituted piperazine enables rapid parallel synthesis of 50-200 analogs via N-alkylation or N-sulfonylation, building on the established PI3Kα inhibitory activity of related piperazinylquinoxalines (IC₅₀ down to 24 nM). The hydrochloride salt form ensures solubility in DMSO stock solutions (≥10 mM) for consistent compound dispensing in biochemical kinase assays. [1]

5-HT₃ Receptor Antagonist Screening and Pharmacological Tool Development

Deploy the target compound as a starting scaffold for 5-HT₃ receptor antagonist development, leveraging the class-level precedent for piperazinylquinoxaline activity at this receptor. The protonatable piperazine nitrogen (calculated pKa ~9.7) mimics the cationic pharmacophore required for 5-HT₃ binding, differentiating this chemotype from the neutral quinoxaline-2,3-diones that are inactive at this receptor. Use in combination with [³H]BRL 43694 displacement assays to establish quantitative binding affinities. [2]

Chemical Biology Probe for Sulfonamide-Protein Interaction Studies

The sulfonyl linker connecting the quinoxaline-2,3-dione core to the piperazine ring serves as a geometrically constrained sulfonamide pharmacophore suitable for probing sulfonamide-protein interactions. The compound can serve as a reference standard in differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) assays to quantify sulfonamide-dependent binding thermodynamics. Purity specifications of 95-98% across vendors ensure reproducibility in biophysical binding experiments.

Fragment-Based Drug Discovery (FBDD) Screening Library Enrichment

With a molecular weight of 346.79 g/mol and a balanced distribution of hydrogen bond donors/acceptors (4 HBD, 6 HBA), the compound adheres to fragment-like physicochemical criteria. Its inclusion in FBDD screening libraries provides a 3D pharmacophore featuring both a planar aromatic quinoxaline-dione and a flexible, protonatable piperazine, enabling detection of weak-affinity fragment hits (KD ~0.1-10 mM) by NMR (STD, WaterLOGSY) or SPR that can be subsequently optimized.

Quote Request

Request a Quote for 6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.